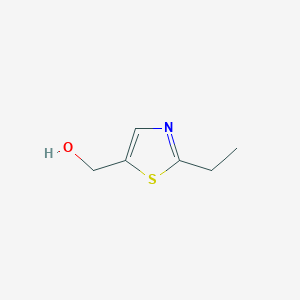

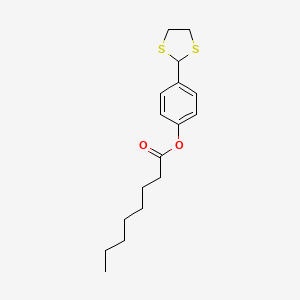

![molecular formula C9H12N2O4S B2834443 2-[(4-甲氧基苯基)磺酰基]乙酰肼 CAS No. 2879-04-1](/img/structure/B2834443.png)

2-[(4-甲氧基苯基)磺酰基]乙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide” is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 . It is intended for research use only and is not suitable for human or veterinary use.

Synthesis Analysis

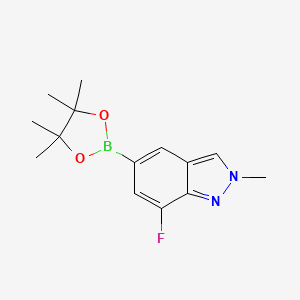

While specific synthesis methods for “2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide” were not found, a general procedure for the preparation of similar compounds involves heating a mixture of the required reactants in dry DMF and TEA . The completion of the reaction is checked by TLC .Molecular Structure Analysis

The molecular structure of “2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide” consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .科学研究应用

Medicinal Chemistry and Drug Development

- Anti-Inflammatory Properties : Researchers have investigated the anti-inflammatory potential of this compound. Its activity has been compared to that of the reference drug ascorbic acid . Further studies could explore its mechanism of action and potential therapeutic applications.

Organic Synthesis and Chemical Reactions

- Schiff Base Derivatives : 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide can serve as a precursor for Schiff base derivatives. These compounds are versatile intermediates in organic synthesis, often used for their reactivity in forming new carbon-nitrogen bonds .

Biological Activity and Bioassays

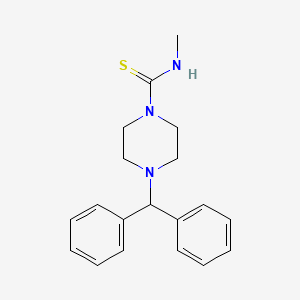

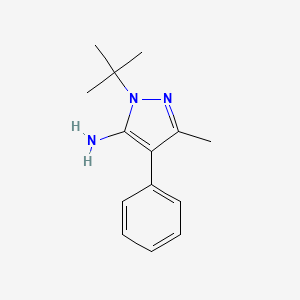

- Triazole Skeleton Hybridization : A derivative containing a ferrocenyl unit hybridized to the triazole skeleton exhibited remarkable biological activity (IC~50~ = 7.2 ± 2.7 μM). This potency was approximately six times better than that of previously reported material . Further exploration of related derivatives could yield valuable insights.

Antimicrobial Studies

- In Vitro Antibacterial Activity : Researchers have evaluated similar compounds for their antibacterial effects against specific pathogens. Investigating the antibacterial potential of 2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide could provide valuable data for drug discovery .

Materials Science and Catalysis

- Fries Rearrangement : The benzoylated products derived from this compound can undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst. This reaction pathway leads to hydroxy benzophenones, which have applications in materials science and catalysis .

作用机制

Target of Action

Similar compounds with benzimidazole and sulfonyl moieties have been studied for their antimicrobial activities . These compounds often target key functional proteins in bacterial cell division .

Mode of Action

This is based on the known antimicrobial activities of related compounds .

Biochemical Pathways

Related compounds have been shown to interfere with bacterial cell division , which suggests that this compound may also affect similar pathways.

Result of Action

Based on the known antimicrobial activities of related compounds , it can be inferred that this compound may inhibit the growth of bacteria.

属性

IUPAC Name |

2-(4-methoxyphenyl)sulfonylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-15-7-2-4-8(5-3-7)16(13,14)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBVOLXSXACPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2834364.png)

![6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834369.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2834371.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2834373.png)

![5-((2,5-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834377.png)

![N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2834379.png)